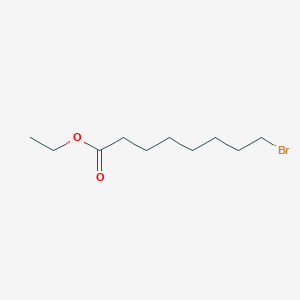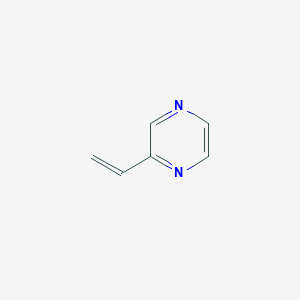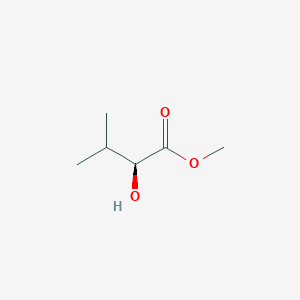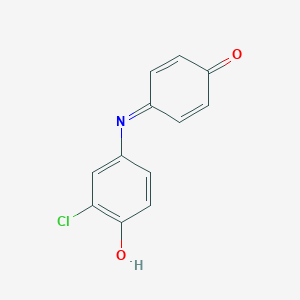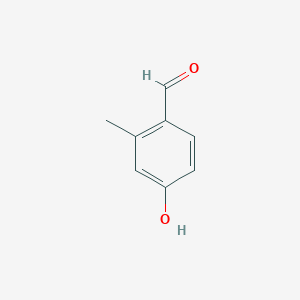
2-Butanona, oxima
Descripción general
Descripción
2-Butanone oxime, also known as butan-2-one oxime, is an organic compound with the molecular formula C4H9NO. It is a colorless to light yellow liquid that is commonly used as an antioxidant and blocking agent in various industrial applications. This compound is particularly notable for its role in the synthesis of water-dispersible blocked polyurethane .
Mecanismo De Acción
Target of Action
2-Butanone, oxime, also known as MEKO, is primarily used as an antioxidant and blocking agent in the synthesis of water-dispersible blocked polyurethane . It is commonly present in alkyd paints or silicone sealants . The primary targets of 2-Butanone, oxime are the chemical structures in these materials that it helps to stabilize.
Mode of Action
It is known to act as a blocking agent, preventing unwanted reactions in the materials it is added to . This blocking action helps to stabilize the materials, preventing degradation and maintaining their desired properties.
Biochemical Pathways
It is known to interact with the chemical structures in the materials it is used with, acting as a stabilizer and preventing unwanted reactions .
Pharmacokinetics
It is known to be a volatile compound, which suggests that it could be rapidly absorbed and distributed in the body if inhaled or ingested .
Result of Action
The primary result of the action of 2-Butanone, oxime is the stabilization of the materials it is used with. By acting as a blocking agent, it prevents unwanted reactions, helping to maintain the desired properties of these materials .
Action Environment
The action of 2-Butanone, oxime can be influenced by various environmental factors. For example, its volatility means that it can evaporate quickly in warm conditions, potentially reducing its effectiveness . Additionally, it has been reclassified as a category 1B carcinogen, which has led to new regulations regarding its use and handling to ensure safe working conditions .
Aplicaciones Científicas De Investigación
2-Butanone oxime has a wide range of applications in scientific research:
Biology: It is employed in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential use in drug development and as a stabilizer in pharmaceutical formulations.
Análisis Bioquímico
Biochemical Properties
It is known that oximes, such as 2-Butanone, oxime, can react with aldehydes and ketones to form compounds in a process that is essentially irreversible . This suggests that 2-Butanone, oxime may interact with enzymes, proteins, and other biomolecules that contain aldehyde or ketone groups.
Cellular Effects
It has been suggested that it may have carcinogenic effects in animals
Molecular Mechanism
It is known that oximes can form through the reaction of a carbonyl compound (an aldehyde or ketone) with hydroxylamine . This suggests that 2-Butanone, oxime may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the effects of chemicals can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It has been suggested that it may have carcinogenic effects in animals
Metabolic Pathways
It has been suggested that the ketoxime is metabolized to the ketone
Transport and Distribution
It is known that it is commonly found in alkyd resin coatings or silicone sealants , suggesting that it may interact with transporters or binding proteins and have effects on its localization or accumulation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Butanone oxime is typically synthesized through the reaction of butanone with hydroxylamine. The reaction proceeds as follows:
CH3COCH2CH3+NH2OH→CH3C(=NOH)CH2CH3+H2O
Industrial Production Methods: In industrial settings, 2-Butanone oxime is produced by reacting butanone with hydrogen peroxide and ammonia in the presence of a catalyst. The reaction is carried out at a temperature range of 55 to 80°C under atmospheric pressure for 1 to 3 hours . This method is environmentally friendly as it does not require organic solvents.
Análisis De Reacciones Químicas
Types of Reactions: 2-Butanone oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products:
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Substituted oximes or other derivatives.
Comparación Con Compuestos Similares
- Methyl ethyl ketone oxime
- Ethyl methyl ketoxime
- Pentan-2-one, oxime
Comparison: 2-Butanone oxime is unique due to its specific molecular structure, which allows it to act as an effective blocking agent and antioxidant. Compared to similar compounds, it has a lower boiling point and higher solubility in water, making it more versatile in various applications .
Propiedades
Número CAS |
96-29-7 |
|---|---|
Fórmula molecular |
C4H9NO |
Peso molecular |
87.12 g/mol |
Nombre IUPAC |
(NZ)-N-butan-2-ylidenehydroxylamine |
InChI |
InChI=1S/C4H9NO/c1-3-4(2)5-6/h6H,3H2,1-2H3/b5-4- |
Clave InChI |
WHIVNJATOVLWBW-PLNGDYQASA-N |
SMILES |
CCC(=NO)C |
SMILES isomérico |
CC/C(=N\O)/C |
SMILES canónico |
CCC(=NO)C |
Punto de ebullición |
306 °F at 760 mmHg (NTP, 1992) 152.5 °C |
Color/Form |
Liquid Colorless liquid |
Densidad |
0.9232 at 68 °F (NTP, 1992) - Less dense than water; will float 0.9232 g/cu cm at 20 °C |
Punto de inflamación |
138 °F (NTP, 1992) |
melting_point |
-21.1 °F (NTP, 1992) -29.5 °C |
| 96-29-7 | |
Descripción física |
Methyl ethyl ketoxime is a clear colorless liquid with a musty odor. (NTP, 1992) Liquid Colorless liquid with a musty odor; [CAMEO] |
Pictogramas |
Corrosive; Irritant; Health Hazard |
Solubilidad |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) In water, 100,000 mg/L at 25 °C Soluble in chloroform; miscible with ethanol and ethe |
Sinónimos |
2-BUTANONE OXIME; Ethyl methyl ketoxime; Methyl ethyl ketoxime; 96-29-7; 2-Butanoneoxime; 2-Butanone, oxime |
Densidad de vapor |
3 (NTP, 1992) - Heavier than air; will sink (Relative to Air) |
Presión de vapor |
22.6 mmHg at 73 °F ; 50.9 mmHg at 118 °F (NTP, 1992) 0.9 [mmHg] VP: 7.6 mm Hg at 50 °C 1.06 mm Hg at 20 °C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



